molecular formula C16H10F4O4 B11085978 Dibenzo[b,d]furan-3-yl 2,3,3,3-tetrafluoro-2-methoxypropanoate

Dibenzo[b,d]furan-3-yl 2,3,3,3-tetrafluoro-2-methoxypropanoate

Cat. No.: B11085978
M. Wt: 342.24 g/mol
InChI Key: QWOJWQJXMMFGPU-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-3-yl 2,3,3,3-tetrafluoro-2-methoxypropanoate is an organic compound that features a dibenzo[b,d]furan core fused with a tetrafluoro-methoxypropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[b,d]furan-3-yl 2,3,3,3-tetrafluoro-2-methoxypropanoate typically involves the following steps:

    Formation of Dibenzo[b,d]furan Core: The dibenzo[b,d]furan core can be synthesized through the cyclization of biphenyl derivatives or via the O-arylation of phenols followed by cyclization.

    Introduction of Tetrafluoro-2-methoxypropanoate Group: The tetrafluoro-2-methoxypropanoate group can be introduced through esterification reactions involving tetrafluoroacetic acid derivatives and methoxypropanoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of Dibenzo[b,d]furan-3-yl 2,3,3,3-tetrafluoro-2-methoxypropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo[b,d]furan-3-yl 2,3,3,3-tetrafluoro-2-methoxypropanoate is unique due to the presence of the tetrafluoro-2-methoxypropanoate group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics and molecular interactions.

Properties

Molecular Formula

C16H10F4O4

Molecular Weight

342.24 g/mol

IUPAC Name

dibenzofuran-3-yl 2,3,3,3-tetrafluoro-2-methoxypropanoate

InChI

InChI=1S/C16H10F4O4/c1-22-15(17,16(18,19)20)14(21)23-9-6-7-11-10-4-2-3-5-12(10)24-13(11)8-9/h2-8H,1H3

InChI Key

QWOJWQJXMMFGPU-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3O2)(C(F)(F)F)F

Origin of Product

United States

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